molecular formula C16H23N3O B11744323 [(2-methoxyphenyl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(2-methoxyphenyl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11744323
M. Wt: 273.37 g/mol
InChI Key: QQVJFGHVBFRRAB-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multiple steps. One common method starts with the preparation of the 2-methoxybenzylamine, which is then reacted with 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of (2-hydroxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine.

    Reduction: Formation of a reduced pyrazole derivative.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other similar compounds such as:

    (2-hydroxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Differing by the presence of a hydroxyl group instead of a methoxy group.

    (2-methoxyphenyl)methyl-1H-pyrazol-5-yl]ethyl})amine: Differing by the substitution of the methyl group with an ethyl group.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C16H23N3O/c1-12(2)15-9-14(19(3)18-15)11-17-10-13-7-5-6-8-16(13)20-4/h5-9,12,17H,10-11H2,1-4H3

InChI Key

QQVJFGHVBFRRAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CNCC2=CC=CC=C2OC)C

Origin of Product

United States

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